methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate
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Overview
Description
Methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate is a chemical compound with the molecular formula C12H15NO3 It is a methyl carbamate derivative, which means it is an ester of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate can be synthesized through a reaction between methyl chloroformate and a chiral amino alcohol, such as ®-2-phenylglycinol, under basic conditions. Calcium hydroxide is often used as a heterogeneous catalyst in this reaction . The reaction typically involves the formation of a carbamate via an N-methyloxycarbonylation reaction, which is a useful method for protecting primary amines .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential antifungal activities.
Medicine: Investigated for its potential use in drug design and medicinal chemistry.
Industry: Used in the manufacture of carbamate-based resins for the textile and polymer industries.
Mechanism of Action
The mechanism of action of methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate involves its interaction with specific molecular targets and pathways. For example, carbamate pesticides exert their effects by inhibiting acetylcholinesterase activity, leading to the accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors . This mechanism is similar to that of organophosphorus pesticides.
Comparison with Similar Compounds
Methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate can be compared with other similar compounds, such as:
Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate: This compound is also a methyl carbamate derivative and shares similar structural features.
N-aryl carbamates: These compounds have been studied for their antifungal activities and have shown promising results.
Properties
CAS No. |
865086-29-9 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl N-[(1R)-3-oxo-1-phenylbutyl]carbamate |
InChI |
InChI=1S/C12H15NO3/c1-9(14)8-11(13-12(15)16-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,15)/t11-/m1/s1 |
InChI Key |
QRKCOWNGICFRML-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC=CC=C1)NC(=O)OC |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)NC(=O)OC |
Origin of Product |
United States |
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